N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
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Overview
Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these processes, potentially affecting cellular functions that rely on these pathways .
Pharmacokinetics
The compound’s structure, which includes a piperazine ring attached to a 2-fluorophenyl group and a pyrazine-2-carboxamide moiety, suggests that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to a disruption in nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function . The exact molecular and cellular effects would depend on the specific cellular context and the roles of ENTs in those cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is complex and can involve both binding and inhibition .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a fluorophenyl group, often using halogenated aromatic compounds under basic conditions.
Attachment of the Sulfonylethyl Chain: The sulfonylethyl chain is introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amide bond formation, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Uniqueness
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, while the sulfonylethyl chain and benzamide moiety contribute to its overall stability and solubility .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-5-4-6-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVXXHOAZUGSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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